molecular formula C10H9F2NO B12311704 4-(2,5-Difluorophenyl)pyrrolidin-2-one

4-(2,5-Difluorophenyl)pyrrolidin-2-one

Cat. No.: B12311704
M. Wt: 197.18 g/mol
InChI Key: GOIBDZHZJSQVCD-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol It is a derivative of pyrrolidin-2-one, featuring a difluorophenyl group at the 4-position

Preparation Methods

The synthesis of 4-(2,5-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve bulk manufacturing and custom synthesis .

Chemical Reactions Analysis

4-(2,5-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-Difluorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This enables the compound to bind selectively to target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

4-(2,5-Difluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4-(2,5-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

GOIBDZHZJSQVCD-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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